molecular formula C12H16ClNO3 B8589596 tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate

tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate

Cat. No. B8589596
M. Wt: 257.71 g/mol
InChI Key: QELHOZLOTUGMOU-UHFFFAOYSA-N
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Patent
US06838478B2

Procedure details

To an ice-cold solution of 5-amino-2-chlorobenzoic acid (9.0 g; 33 mmol) in THB:DMF (200 mL; 1:1) was added TEA (4.0 g; 40 mmol), followed by isobutyl chloroformate (5.4 g; 40 mmol; added dropwise). The mixture was then stirred for another 30 minutes, the white precipitate formed was removed by filtration, the filtrate was cooled to −15° C., and NaBH4 (3.8 g; 100 mmol) and water (20 mL) were added. After 15 minutes, water (200 mL) was added and the solution was stirred at room temperature for 1 hour. After evaporation, the residue was dissolved in MeOH. Filtration and concentration gave the crude product which was purified by flash chromatography (Si-gel, CH2Cl2:MeOH (9:1)) resulting in 7.4 g (87%) of the subtitle compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
NC1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C[N:13]([CH:15]=[O:16])[CH3:14].ClC(O[CH2:21][CH:22]([CH3:24])[CH3:23])=O.[BH4-].[Na+].[OH2:27]>>[Cl:11][C:5]1[CH:4]=[CH:3][C:14]([NH:13][C:15]([O:16][C:22]([CH3:24])([CH3:23])[CH3:21])=[O:27])=[CH:10][C:6]=1[CH2:7][OH:9] |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Name
TEA
Quantity
4 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise)
CUSTOM
Type
CUSTOM
Details
the white precipitate formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in MeOH
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
gave the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (Si-gel, CH2Cl2:MeOH (9:1))

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(CO)C=C(C=C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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